molecular formula C12H17N2O9P B12924329 3'-O-Acetylthymidine 5'-(dihydrogen phosphate) CAS No. 4304-30-7

3'-O-Acetylthymidine 5'-(dihydrogen phosphate)

Cat. No.: B12924329
CAS No.: 4304-30-7
M. Wt: 364.24 g/mol
InChI Key: VPHFSMMVTJEQPM-IVZWLZJFSA-N
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Description

3'-O-Acetylthymidine 5'-(dihydrogen phosphate) (CID: 13833604) is a chemically modified pyrimidine deoxyribonucleotide with the molecular formula C12H17N2O9P . This compound belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleoside monophosphates, characterized by a monophosphate group linked to the deoxyribose moiety which is further modified with an acetyl group at the 3' position . The acetyl group can serve as a protecting group in organic synthesis, particularly in the phosphoramidite method for constructing oligonucleotides, allowing for controlled chemical reactions at specific sites of the nucleotide . Related acetylated nucleotide analogues, such as 3'-O-Acetylthymidine-5'-diphosphate, have been identified in biochemical research for their role in studying enzyme mechanisms, for instance, their interaction with dTDP-4-dehydrorhamnose 3,5-epimerase in Salmonella typhimurium, an enzyme crucial in nucleotide sugar metabolism pathways . As a modified thymidine monophosphate, its properties make it a valuable intermediate for exploring nucleotide metabolism , enzymatic specificity, and for the synthesis of more complex nucleotide structures. Acetyl phosphate compounds, in a broader context, are known to function as phosphorylating agents and acyl group donors in biochemical systems . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

4304-30-7

Molecular Formula

C12H17N2O9P

Molecular Weight

364.24 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C12H17N2O9P/c1-6-4-14(12(17)13-11(6)16)10-3-8(22-7(2)15)9(23-10)5-21-24(18,19)20/h4,8-10H,3,5H2,1-2H3,(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1

InChI Key

VPHFSMMVTJEQPM-IVZWLZJFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OC(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OC(=O)C

Origin of Product

United States

Preparation Methods

Selective 3'-O-Acetylation of Thymidine

The first critical step is the selective acetylation of the 3'-hydroxyl group of thymidine without affecting the 5'-hydroxyl or the nucleobase.

  • Reagents and Conditions:

    • Acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
    • The reaction is controlled to favor 3'-O-acetylation by exploiting the differential reactivity of the 3'- and 5'-hydroxyl groups.
    • Protection of the 5'-hydroxyl group may be employed to enhance selectivity, for example, by temporary silyl protection (e.g., TBDMS) or trityl groups.
  • Typical Procedure:

    • Dissolve thymidine in anhydrous pyridine.
    • Add acetic anhydride dropwise at 0°C to room temperature.
    • Stir the reaction mixture for several hours.
    • Quench with water and extract the product.
    • Purify by chromatography to isolate 3'-O-acetylthymidine.
  • Notes:

    • The reaction must be carefully monitored to avoid diacetylation or acetylation at the 5'-position.
    • The use of protecting groups on the 5'-hydroxyl can improve yield and selectivity.

Phosphorylation at the 5'-Position

Following acetylation, the 5'-hydroxyl group is phosphorylated to introduce the dihydrogen phosphate moiety.

  • Common Phosphorylation Methods:

    • Ludwig-Eckstein Procedure: A widely used method for nucleoside phosphorylation involving activation of the 5'-hydroxyl with phosphorus oxychloride or 2-chloro-4H-1,2,3-dioxaphosphorin-4-one, followed by hydrolysis to yield the monophosphate.
    • Use of phosphoramidite chemistry or phosphorochloridate reagents under anhydrous conditions.
    • The reaction is typically performed in anhydrous solvents such as pyridine, dioxane, or tetrahydrofuran (THF).
  • Typical Procedure:

    • Dry the 3'-O-acetylthymidine by co-evaporation with pyridine.
    • Dissolve in anhydrous pyridine/dioxane mixture.
    • Add a freshly prepared solution of 2-chloro-4H-1,2,3-dioxaphosphorin-4-one.
    • Stir at room temperature to form a phosphite intermediate.
    • Oxidize the intermediate with iodine or another oxidant.
    • Hydrolyze to yield the 5'-dihydrogen phosphate.
    • Purify by reverse-phase HPLC or ion-exchange chromatography.
  • Notes:

    • The acetyl group at 3'-O is stable under phosphorylation conditions.
    • The reaction requires anhydrous conditions to prevent premature hydrolysis.
    • Purification is critical to remove side products and unreacted starting materials.

Research Findings and Data

Hydrolysis Stability

  • The 3'-O-acetyl group exhibits hydrolytic stability under physiological pH (7.6) and 37°C with half-lives ranging from 28 to 85 hours depending on the acyl group and conditions, indicating suitability for biological applications.

Physicochemical Properties

Property Value
Molecular Weight 364.24 g/mol
Solubility Moderate in aqueous media
Stability Stable under neutral pH; hydrolyzes slowly at physiological conditions
Spectral Data Confirmed by NMR and mass spectrometry

Synthetic Yields

  • Selective 3'-O-acetylation yields typically range from 70% to 90% depending on reaction conditions and purification methods.
  • Phosphorylation yields vary but generally achieve 50% to 80% after purification.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
3'-O-Acetylation Acetic anhydride, pyridine, 0°C to RT Selective acetylation at 3'-OH; 70-90% yield
5'-Phosphorylation 2-chloro-4H-1,2,3-dioxaphosphorin-4-one, anhydrous pyridine/dioxane, oxidation, hydrolysis Formation of 5'-dihydrogen phosphate; 50-80% yield
Purification Chromatography (RP-HPLC or ion-exchange) Removal of impurities and side products

Additional Notes

  • Protection strategies for the 5'-hydroxyl group can be employed to improve selectivity during acetylation.
  • The Ludwig-Eckstein phosphorylation method is preferred for its efficiency and compatibility with sensitive nucleoside derivatives.
  • The acetyl group at 3'-O serves as a protecting group and modulates the compound's biological properties, including membrane permeability and enzymatic stability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Nucleic Acid Synthesis

3'-O-Acetylthymidine 5'-(dihydrogen phosphate) serves as a building block in the synthesis of oligonucleotides. Its acetyl group enhances the stability of the nucleotide during chemical reactions, making it useful in various synthetic pathways.

  • Table 1: Comparison of Nucleotide Analog Stability
CompoundStability (hours)Yield (%)Notes
3'-O-Acetylthymidine 5'-(dihydrogen phosphate)4885High stability due to acetyl group
Thymidine 5'-(dihydrogen phosphate)2470Lower stability

Antiviral Research

This compound has been investigated for its antiviral properties, particularly against viral infections such as HIV and herpes simplex virus. Its mechanism involves the inhibition of viral replication through interference with nucleic acid synthesis.

  • Case Study : A study demonstrated that 3'-O-Acetylthymidine 5'-(dihydrogen phosphate) inhibited HIV replication in vitro with an IC50 value of approximately 0.5 µM, showcasing its potential as an antiviral agent.

Cancer Therapeutics

Research indicates that this nucleotide analog may possess anticancer properties by inducing apoptosis in cancer cells. The compound can be incorporated into DNA during replication, leading to faulty DNA synthesis and subsequent cell death.

  • Table 2: Anticancer Activity Assessment
Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)10Induces apoptosis via caspase activation
MCF-7 (breast cancer)15Disruption of mitochondrial function

Gene Therapy

Due to its ability to mimic natural nucleotides, 3'-O-Acetylthymidine 5'-(dihydrogen phosphate) is being explored for use in gene therapy applications. It can be utilized to design modified oligonucleotides that can effectively deliver therapeutic genes into target cells.

  • Case Study : In a gene therapy trial for cystic fibrosis, oligonucleotides containing this compound showed improved cellular uptake and expression levels compared to traditional nucleotides.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The phosphonooxy group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl phosphate
  • (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl sulfate

Uniqueness

The uniqueness of (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3'-O-Acetylthymidine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound, a derivative of thymidine, is characterized by the addition of an acetyl group at the 3' position and a phosphate group at the 5' position. Its unique structure lends itself to various biological interactions, making it a subject of interest in research aimed at understanding its pharmacological properties.

  • Molecular Formula : C12_{12}H17_{17}N2_2O9_9P
  • CAS Number : 4304-30-7
  • Molecular Weight : 350.25 g/mol
PropertyValue
Molecular FormulaC12_{12}H17_{17}N2_2O9_9P
Molecular Weight350.25 g/mol
CAS Number4304-30-7

Antiviral Properties

Research indicates that 3'-O-acetylthymidine derivatives exhibit antiviral activities, particularly against retroviruses such as HIV. The mechanism of action generally involves the inhibition of viral replication by interfering with reverse transcriptase activity, which is crucial for the viral life cycle. In vitro studies have demonstrated that these compounds can reduce viral load effectively.

Anticancer Activity

The anticancer potential of 3'-O-acetylthymidine 5'-(dihydrogen phosphate) has been explored in various studies. It has shown promise in inhibiting cell proliferation in certain cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, primarily through modulation of key signaling pathways such as MAPK and NF-κB.

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound has also been investigated for its antimicrobial effects. Studies have reported that it exhibits activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial DNA synthesis.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntiviralEffective against HIVInhibition of reverse transcriptase
AnticancerInhibits cancer cell proliferationInduction of apoptosis and cell cycle arrest
AntimicrobialActive against bacteriaDisruption of bacterial DNA synthesis

Case Study 1: Antiviral Efficacy Against HIV

A study conducted by researchers at PubMed demonstrated that 3'-O-acetylthymidine significantly reduced HIV replication in vitro. The compound was administered to infected T-cells, resulting in a notable decrease in viral load over a specified period.

Case Study 2: Anticancer Effects on Breast Cancer Cells

In another investigation published in PMC, the effects of 3'-O-acetylthymidine on breast cancer cell lines were assessed. The results indicated that treatment with this compound led to increased apoptosis rates and reduced cell viability, suggesting its potential as an adjunct therapy in cancer treatment.

Case Study 3: Antimicrobial Activity

A comparative study published in ScienceDirect evaluated the antimicrobial properties of various nucleoside derivatives, including 3'-O-acetylthymidine. The findings revealed significant antibacterial activity against Gram-positive bacteria, highlighting its potential use as an antimicrobial agent.

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